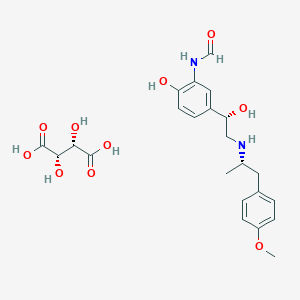

N8-Coumaroylspermidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

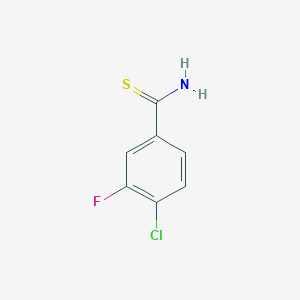

N8-Coumaroylspermidine is a naturally occurring polyamine conjugate that has garnered significant attention due to its potential therapeutic and environmental applications. It belongs to the spermidine family, which plays a crucial role in various biological processes, including cell growth, differentiation, and apoptosis.

Preparation Methods

Synthetic Routes and Reaction Conditions: N8-Coumaroylspermidine can be synthesized through the reaction of spermidine with p-coumaric acid. The reaction typically involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond between the carboxyl group of p-coumaric acid and the amino group of spermidine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under mild conditions .

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through high-speed counter-current chromatography (HSCCC). This method allows for the efficient separation and purification of coumaroylspermidine analogs from natural sources such as safflower. The HSCCC separation is performed using a two-phase solvent system composed of chloroform, methanol, and water .

Chemical Reactions Analysis

Types of Reactions: N8-Coumaroylspermidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

Substitution: this compound can participate in nucleophilic substitution reactions, where the coumaroyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions include various coumaroyl derivatives and spermidine analogs, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N8-Coumaroylspermidine has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the synthesis and reactivity of polyamine conjugates.

Biology: The compound has been shown to exhibit significant biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

Medicine: this compound has demonstrated potential as an antidepressant, as it can inhibit the uptake of serotonin and other neurotransmitters.

Industry: The compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

N8-Coumaroylspermidine exerts its effects through various molecular targets and pathways:

Neurotransmitter Inhibition: The compound inhibits the uptake of serotonin, dopamine, and noradrenaline, leading to increased levels of these neurotransmitters in the brain.

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, thereby protecting cells from damage.

Anti-inflammatory Effects: this compound modulates the expression of inflammatory cytokines and enzymes, reducing inflammation.

Comparison with Similar Compounds

N8-Coumaroylspermidine is unique among coumaroylspermidine analogs due to its specific structure and biological activities. Similar compounds include:

- N1,N5,N10-(E)-tri-p-coumaroylspermidine (EEE)

- N1,N5,N10-(Z)-tri-p-coumaroylspermidine (ZZZ)

- N1(E)-N5-(Z)-N10-(E)-tri-p-coumaroylspermidine (EZE)

- N1(E)-N5-(Z)-N10-(Z)-tri-p-coumaroylspermidine (EZZ)

These analogs differ in their geometric isomerism and biological activities, with this compound showing distinct antidepressant and anti-inflammatory properties .

Properties

CAS No. |

67005-74-7 |

|---|---|

Molecular Formula |

C₁₆H₂₅N₃O₂ |

Molecular Weight |

291.39 |

Synonyms |

(E)-N-[3-[(4-aminobutyl)amino]propyl]-3-(4-hydroxyphenyl)-2-propenamide; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(Boc)amino]methylamine Hydrochloride](/img/structure/B1145378.png)